

An In-depth Technical Guide to 2,2-Dimethyl-3-oxobutanenitrile

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Compound of Interest

Compound Name: 2,2-Dimethyl-3-oxobutanenitrile

Cat. No.: B1590676

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-3-oxobutanenitrile, also widely known by its common name pivaloylacetone nitrile, is a versatile and pivotal intermediate in modern organic synthesis. Its unique molecular architecture, featuring a sterically hindered tert-butyl group adjacent to a ketone and an activated methylene group flanked by two electron-withdrawing functions (ketone and nitrile), imparts distinct reactivity that is highly valued in the synthesis of complex molecules. This guide provides a comprehensive technical overview of its chemical identity, spectroscopic profile, principal synthesis methodologies, and significant applications, particularly in the construction of heterocyclic scaffolds for the pharmaceutical and agrochemical industries. We will delve into the mechanistic rationale behind its synthesis, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this valuable building block.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is the cornerstone of its effective application in synthesis. **2,2-Dimethyl-3-oxobutanenitrile** is a stable, crystalline solid at room temperature, a characteristic that simplifies handling and storage compared to liquid β -ketonitriles.

Property	Value	Source(s)
CAS Number	37719-02-1	[1] [2]
Alternate Names	Pivaloylacetonitrile, Cyanopinacolone, 4,4- Dimethyl-3-oxopentanenitrile	
Molecular Formula	C ₆ H ₉ NO	[3]
Molecular Weight	111.14 g/mol	[3] [4]
Appearance	White to cream crystalline powder or crystals	[5] [6]
Melting Point	66-72 °C	[6]
Boiling Point	125-126 °C @ 22 mmHg	
Solubility	Insoluble in water; Soluble in many organic solvents.	
SMILES	CC(C)(C)C(=O)CC#N	[7]
InChIKey	MXZMACXOMZKYHJ- UHFFFAOYSA-N	[6] [7]

Spectroscopic Characterization: A Structural Blueprint

Thorough spectroscopic analysis is non-negotiable for verifying the identity and purity of a synthetic intermediate. The data presented below serve as a reliable reference for researchers working with **2,2-Dimethyl-3-oxobutanenitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are remarkably clean, a direct result of the molecule's simple, symmetric structure.

¹H NMR (400 MHz, CDCl₃): The proton NMR is characterized by two distinct singlets, confirming the absence of protons on adjacent carbons. The integration ratio of 2:9 is a key

identifier.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.68	Singlet	2H	$-\text{C}(=\text{O})\text{-CH}_2\text{-CN}$
~1.21	Singlet	9H	$-\text{C}(\text{CH}_3)_3$

Causality Insight: The downfield shift of the methylene protons (~3.68 ppm) is a direct consequence of the strong electron-withdrawing effects of the adjacent carbonyl (C=O) and nitrile (C≡N) groups. The nine protons of the tert-butyl group are equivalent, resulting in a single, sharp peak.

^{13}C NMR (Predicted and Correlated Data): The carbon spectrum is equally straightforward, showing five distinct signals corresponding to the five unique carbon environments.

Chemical Shift (δ) ppm (Estimated)	Carbon Assignment	Rationale
~200-205	C=O	Typical range for a ketone carbonyl carbon.
~115-118	C≡N	Characteristic chemical shift for a nitrile carbon.
~45-50	$\text{C}(\text{CH}_3)_3$	Quaternary carbon of the tert-butyl group.
~30-35	$-\text{C}(=\text{O})\text{-CH}_2\text{-CN}$	Methylene carbon, shifted downfield by adjacent EWGs.
~25-28	$-\text{C}(\text{CH}_3)_3$	Methyl carbons of the tert-butyl group.

Note: Experimental values may vary slightly based on solvent and concentration^{[8][9]}. The prediction is based on standard chemical shift ranges for these functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups. The presence of sharp, strong bands for the nitrile and ketone stretches is a primary diagnostic feature.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970	Strong	C-H Stretch (sp ³ , t-Butyl)
~2260	Medium-Strong	C≡N Stretch (Nitrile)
~1720	Strong	C=O Stretch (Ketone)
~1480	Medium	C-H Bend (Asymmetric, -CH ₃)
~1370	Medium	C-H Bend (Symmetric, t-Butyl)

Expert Interpretation: The position of the carbonyl stretch (~1720 cm⁻¹) is typical for an aliphatic ketone[10]. The nitrile stretch at ~2260 cm⁻¹ is characteristic and confirms its presence[11]. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ is a crucial indicator of purity and the absence of enol or hydrated forms.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) reveals a clear molecular ion peak and a characteristic fragmentation pattern dominated by the stability of the tert-butyl cation.

m/z	Relative Intensity	Assignment
125	Moderate	[M] ⁺ (Molecular Ion)
97	Moderate	[M - CO] ⁺
69	Moderate	[M - C ₄ H ₈] ⁺
57	100% (Base Peak)	[C(CH ₃) ₃] ⁺ (tert-Butyl cation)
41	High	[C ₃ H ₅] ⁺

Fragmentation Logic: The most prominent feature is the base peak at m/z 57, corresponding to the highly stable tert-butyl cation. This arises from the alpha-cleavage of the bond between the

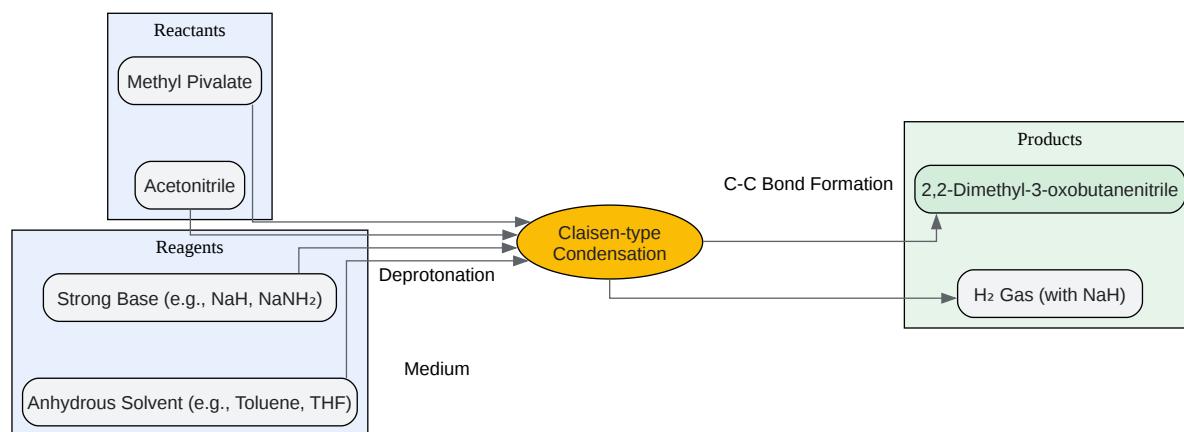
carbonyl carbon and the quaternary carbon of the tert-butyl group. This fragmentation is a powerful diagnostic tool for identifying the pivaloyl moiety in a molecule.

Synthesis Methodologies: A Tale of Two Pathways

The preparation of **2,2-Dimethyl-3-oxobutanenitrile** is primarily achieved through two strategic approaches: the Claisen-type condensation and the nucleophilic substitution of an α -haloketone. The choice of method often depends on scale, available starting materials, and desired purity profile.

Pathway 1: Acylation of Acetonitrile (Claisen-type Condensation)

This is a classic and robust method for forming β -ketonitriles. It involves the reaction of an ester (methyl pivalate) with the anion of acetonitrile, generated by a strong base.



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Caption: Workflow for Claisen-type synthesis.

Mechanistic Causality: The reaction is driven by the deprotonation of the product, which is more acidic than the starting acetonitrile. A strong, non-nucleophilic base like sodium hydride (NaH) or sodium amide (NaNH₂) is required to generate a sufficient concentration of the acetonitrile anion[12]. The use of an anhydrous solvent is critical to prevent quenching of the strong base and the reactive anion.

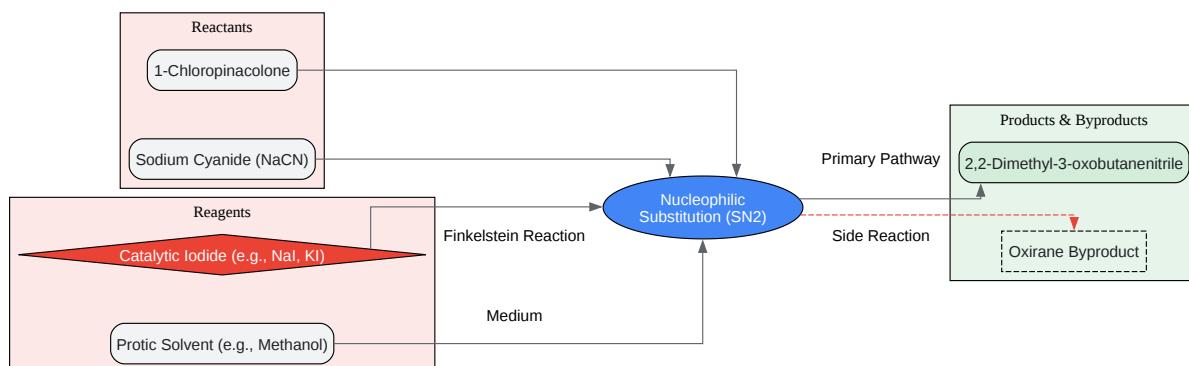
Protocol 1: Synthesis via Claisen-type Condensation[12]

- **Inert Atmosphere:** Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the system with an inert gas (Nitrogen or Argon).
- **Base Suspension:** Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous toluene.
- **Ester Addition:** Add methyl pivalate (1.0 eq.) to the suspension.
- **Heating:** Heat the mixture to approximately 85 °C with vigorous stirring.
- **Nitrile Addition:** Add anhydrous acetonitrile (2.0 eq.) dropwise via the dropping funnel over several hours. The reaction is exothermic and will evolve hydrogen gas.
- **Reaction Completion:** Continue stirring at 85 °C until hydrogen evolution ceases (typically 4-6 hours).
- **Work-up (Quenching):** Cool the reaction mixture to room temperature and carefully quench by slowly adding it to ice-water.
- **Phase Separation:** Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
- **Acidification:** Cool the aqueous phase in an ice bath and acidify to pH 1-2 with cold hydrochloric acid. The product will precipitate as a white solid.

- Isolation & Purification: Filter the solid precipitate, wash with ice-cold water until neutral, and dry under vacuum to yield the final product.

Pathway 2: Nucleophilic Substitution on 1-Chloropinacolone

An alternative strategy involves the reaction of an α -haloketone with a cyanide salt. While seemingly straightforward, this pathway is plagued by side reactions that necessitate careful control of reaction conditions.



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Caption: Workflow for nucleophilic substitution synthesis.

Self-Validating System & Causality: The primary challenge in this method is the dual nature of the cyanide ion, which can act as both a nucleophile and a base^{[6][13]}. As a base, it can deprotonate the starting material or the product, leading to undesired condensation and

polymerization. As a nucleophile, it can attack the carbonyl carbon, leading to the formation of a 2-tert-butyloxirane-2-carbonitrile byproduct, often in significant amounts (20-35%)[6][8].

The key to a trustworthy and high-yield protocol is the addition of a catalytic amount of an iodide salt (e.g., NaI or KI)[13]. This invokes an in-situ Finkelstein reaction, converting the 1-chloropinacolone to the much more reactive 1-iodopinacolone intermediate. This iodo-intermediate is more susceptible to SN2 attack by cyanide at the α -carbon and less prone to the side reactions, thus dramatically improving the regioselectivity and overall yield to >95% [13].

Chemical Reactivity and Applications in Drug Development

The synthetic utility of **2,2-Dimethyl-3-oxobutanenitrile** stems from the reactivity of its activated methylene group and the ability of its ketone and nitrile functionalities to participate in cyclization reactions. It is a cornerstone building block for various heterocyclic systems that are prevalent in medicinal chemistry.

Key Applications:

- **Synthesis of Pyrazoles and Isoxazoles:** It serves as a crucial intermediate for constructing the core skeletons of various bioactive molecules. For instance, it is used in the synthesis of inhibitors for p38 MAP kinase and in the creation of the isoxazole ring found in the herbicide isouron[13].
- **Multicomponent Reactions (MCRs):** Its bifunctional nature makes it an ideal substrate for MCRs, allowing for the rapid assembly of complex molecular scaffolds from simple precursors[8].
- **Precursor to Substituted Heterocycles:** The compound is readily functionalized at the α -position (the $-\text{CH}_2-$ group) and can then be cyclized with binucleophiles like hydrazine or hydroxylamine to generate a diverse library of substituted pyrazoles and isoxazoles, respectively.

Safety and Handling

As with any nitrile-containing compound, appropriate safety precautions must be observed.

Hazard Information	Precautionary Measures
GHS Pictogram: Skull and Crossbones	 alt text
Signal Word: Danger	H301: Toxic if swallowed.
Hazard Statements:	P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Personal Protective Equipment (PPE):	Wear protective gloves, safety glasses with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
Storage:	Keep in a tightly sealed container in a cool, dry, dark place. Store away from incompatible materials such as strong oxidizing agents.

Note: This is a summary. Always consult the full Safety Data Sheet (SDS) before handling.

Conclusion

2,2-Dimethyl-3-oxobutanenitrile is more than just a chemical intermediate; it is a powerful tool for molecular construction. Its well-defined properties, predictable reactivity, and robust synthesis routes make it an indispensable resource for scientists in drug discovery and development. By understanding the mechanistic nuances of its synthesis and the scope of its reactivity, researchers can confidently and efficiently incorporate this building block into their synthetic strategies to accelerate the discovery of novel, biologically active compounds.

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